![molecular formula C16H18N8O2S B12823816 3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core linked to two 1H-1,2,3-triazole units, each further connected to a propan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) typically involves a multi-step process:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c][1,2,5]thiadiazole ring.
Attachment of 1H-1,2,3-Triazole Units:
Addition of Propan-1-ol Groups: Finally, the propan-1-ol groups are attached to the triazole units through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The propan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced under specific conditions.
Substitution: The triazole units can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propan-1-ol groups can yield propanal or propanoic acid.
Aplicaciones Científicas De Investigación
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, potentially inhibiting or activating their functions.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: A related compound with similar structural features but different functional groups.
4,7-Bis(4-aminophenyl)-2,1,3-benzothiadiazole: Another similar compound used in various applications.
Uniqueness
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) is unique due to the presence of both triazole and propan-1-ol groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C16H18N8O2S |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3-[4-[4-[1-(3-hydroxypropyl)triazol-4-yl]-2,1,3-benzothiadiazol-7-yl]triazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H18N8O2S/c25-7-1-5-23-9-13(17-21-23)11-3-4-12(16-15(11)19-27-20-16)14-10-24(22-18-14)6-2-8-26/h3-4,9-10,25-26H,1-2,5-8H2 |
Clave InChI |
UTHMGAKIICVNJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1)C3=CN(N=N3)CCCO)C4=CN(N=N4)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


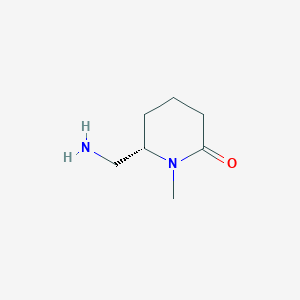
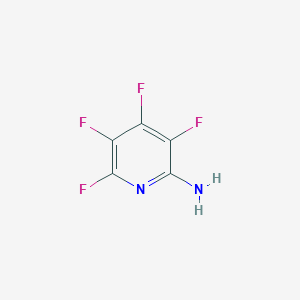
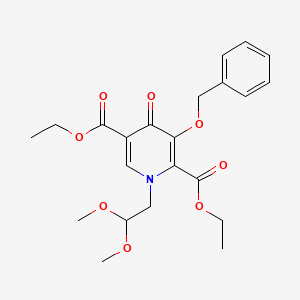
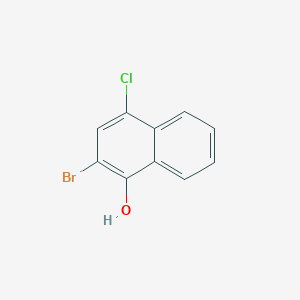
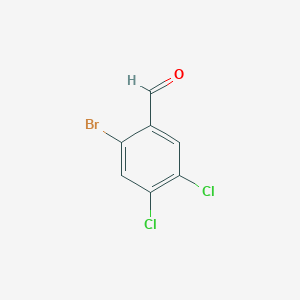
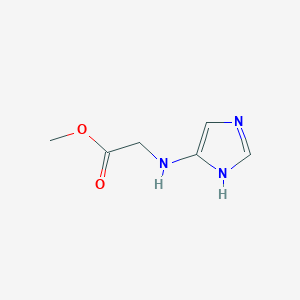
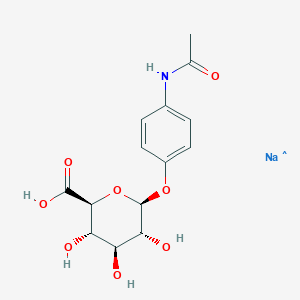
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
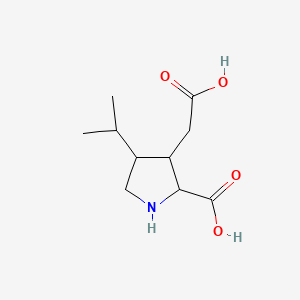
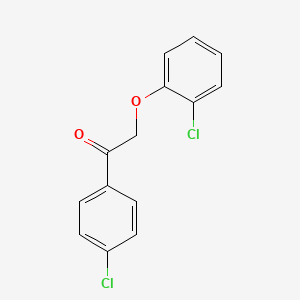
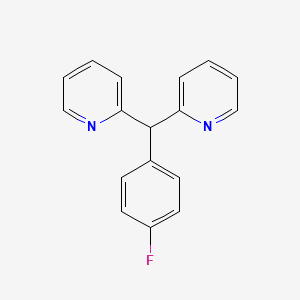
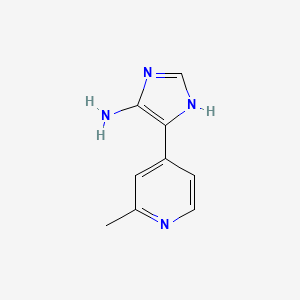
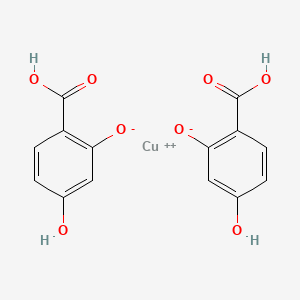
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
